cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate

Aziridine ring-opening Regioselectivity Cis/trans stereochemistry

Aziridine-2-carboxylates with undefined cis/trans geometry compromise ring-opening regioselectivity and protease inhibitor development. cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS 1431364-00-9) is supplied as the defined cis diastereomer, enabling: • Controlled oxidative ring-opening (~1:1 1,2-/1,3-cleavage vs. exclusive 1,3-cleavage for trans isomer) • Protease inhibitor potency (cis-3-phenyl analogs: Ki <1 µM vs. cathepsin D) • Single-precursor access to both α- and β-amino ester scaffolds. COA included; ships globally.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 1431364-00-9
Cat. No. B1382874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
CAS1431364-00-9
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m1/s1
InChIKeyXNTGFDXDTMAHJN-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS 1431364-00-9): Procurement-Relevant Structural and Stereochemical Profile


cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate (CAS 1431364-00-9) is a cis-configured aziridine-2-carboxylate ester bearing a 4-methoxyphenyl substituent at the C3 position and a tert-butyl ester at C2. It belongs to the broader class of aziridine-2-carboxylates, which are established as versatile chiral building blocks for β-amino acids and protease inhibitor scaffolds [1]. The cis relationship between the C3-aryl group and the C2-carboxylate ester is stereochemically critical, as it dictates the regiochemical and stereochemical outcome of ring-opening reactions — a factor that cannot be controlled with the corresponding trans diastereomer [2].

Why Generic Aziridine-2-carboxylate Substitution Fails for cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate


Aziridine-2-carboxylates are not interchangeable building blocks. The stereochemistry at the aziridine ring (cis vs. trans) and the nature of the C3 substituent profoundly influence both the regioselectivity of ring-opening and biological target engagement. In oxidative ring-opening, for example, the cis isomer of 1-carbethoxy-2-methyl-3-phenylaziridine reacts at the 1,2-bond and 1,3-bond in a ~1:1 ratio, whereas the trans isomer reacts almost exclusively at the 1,3-bond [1]. For protease inhibition, cis-configured 3-phenylaziridine-2-carboxylates achieve Ki values below 1 µM against cathepsin D, an activity profile that is dependent on the cis geometry and the N-alkyl substituent [2]. Substituting a trans diastereomer or a different C3-aryl group would alter both the chemical reactivity and the biological activity profile, making direct replacement scientifically unsound.

Quantitative Differentiation Evidence for cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate vs. Closest Analogs


Cis vs. Trans Regioselectivity in Oxidative Aziridine Ring-Opening

In oxidative ring-opening with DMSO, the cis isomer of 1-carbethoxy-2-methyl-3-phenylaziridine yields a ~1:1 mixture of 1,2- and 1,3-bond cleavage products, whereas the corresponding trans isomer gives almost exclusively 1,3-bond cleavage. This demonstrates that the cis configuration fundamentally alters the regiochemical outcome compared to the trans isomer [1].

Aziridine ring-opening Regioselectivity Cis/trans stereochemistry

Cis-Aziridine-2-carboxylate Protease Inhibition: Ki Values Against Cathepsin D

A series of 52 cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates were evaluated as pseudo-irreversible inhibitors of aspartic acid proteases. The most active inhibitors, bearing N-tert-butyl or N-benzyl groups, exhibited second-order rate constants (k₂ⁿᵈ) between 500 and 900 × 10³ M⁻¹ min⁻¹ and Ki values near or below 1 µM against cathepsin D [1].

Protease inhibition Cathepsin D Aziridine-2-carboxylate

Reductive Ring-Opening Selectivity: Cis-Aryl Aziridine-2-carboxylates Show Pronounced C–C Cleavage

In SmI₂-mediated reductive ring-opening of aziridine-2-carboxylates, cis-aziridines bearing a 3-aryl substituent exhibit a nearly equal mixture of C–N and C–C cleavage products, whereas the corresponding trans isomers predominantly undergo C–N cleavage. Exclusive C–N cleavage is observed for all aziridines with a strongly N-activating p-toluenesulfonate group [1].

Samarium diiodide reduction C–C vs C–N cleavage β-Amino ester synthesis

Optimal Application Scenarios for cis-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate Based on Quantitative Evidence


Stereospecific Synthesis of β-Aryl-β-amino Acid Derivatives via Regioselective Ring-Opening

The cis configuration of this aziridine-2-carboxylate enables controlled ring-opening at either the C2 or C3 position depending on the chosen conditions (oxidative, reductive, or nucleophilic). This regiochemical flexibility is quantitatively distinct from the trans isomer, which shows strong bias toward 1,3-cleavage [1]. Researchers synthesizing enantioenriched β-aryl-β-amino acids can exploit this property to access both α-amino ester and β-amino ester products from a single starting material by selecting the appropriate opening protocol.

Protease Inhibitor Lead Discovery Targeting Aspartic Acid Proteases

Cis-configured aziridine-2-carboxylates have established activity as pseudo-irreversible inhibitors of aspartic acid proteases, with Ki values below 1 µM for cathepsin D [1]. The 4-methoxyphenyl substituent at C3 may provide additional binding interactions in the S2 pocket. This compound serves as a direct entry point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against pathogenic fungal aspartic proteases (SAP1–SAP8) or mammalian cathepsin D.

Chiral Building Block for Asymmetric Synthesis of Functionalized Amino Alcohols and Diamines

Aziridine-2-carboxylates are established precursors to optically pure aminopolyols and vicinal diamines [1]. The cis relationship between the 4-methoxyphenyl group and the carboxylate ester provides a defined stereochemical template for the installation of two adjacent stereocenters upon ring-opening. This compound is particularly suited for the synthesis of syn-configured amino alcohol derivatives, which are valuable intermediates in natural product synthesis and medicinal chemistry.

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